molecular formula C11H11N3O2 B1620254 2(1H)-Pyrimidinone, 4-amino-6-(phenylmethoxy)- CAS No. 60722-62-5

2(1H)-Pyrimidinone, 4-amino-6-(phenylmethoxy)-

Cat. No.: B1620254
CAS No.: 60722-62-5
M. Wt: 217.22 g/mol
InChI Key: LMVJSIOXBKSHTI-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 4-amino-6-(phenylmethoxy)- is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of an amino group at the 4th position and a phenylmethoxy group at the 6th position of the pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-amino-6-(phenylmethoxy)- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-amino-2-chloropyrimidine with phenylmethanol under basic conditions to introduce the phenylmethoxy group. This is followed by cyclization to form the pyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-6-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Compounds with different functional groups replacing the phenylmethoxy group.

Scientific Research Applications

2(1H)-Pyrimidinone, 4-amino-6-(phenylmethoxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-6-(phenylmethoxy)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as the induction of apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-hydroxy-6-methylpyrimidine
  • 4-Amino-2,6-dimethoxypyrimidine
  • 5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide

Uniqueness

2(1H)-Pyrimidinone, 4-amino-6-(phenylmethoxy)- is unique due to the presence of both an amino group and a phenylmethoxy group on the pyrimidinone ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

6-amino-4-phenylmethoxy-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-9-6-10(14-11(15)13-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVJSIOXBKSHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=O)NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308871
Record name NSC210315
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60722-62-5
Record name NSC210315
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC210315
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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